![molecular formula C18H16N4OS2 B11613654 2-[3-(ethylsulfanyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B11613654.png)
2-[3-(ethylsulfanyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole
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Overview
Description
2-[3-(ethylsulfanyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a triazole ring, which is further substituted with an ethylsulfanyl group and a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-[3-(ethylsulfanyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent.
Substitution Reactions: The ethylsulfanyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions using ethylthiol and 4-methoxyphenyl halides, respectively.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[3-(ethylsulfanyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic medium.
Substitution: The methoxy group can undergo nucleophilic aromatic substitution reactions with strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazole derivatives.
Scientific Research Applications
2-[3-(ethylsulfanyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit key enzymes and pathways involved in cell proliferation and survival.
Material Science: The unique electronic properties of this compound make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: This compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(ethylsulfanyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit the activity of enzymes such as kinases or proteases by binding to their active sites. The ethylsulfanyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions with the target protein.
Comparison with Similar Compounds
2-[3-(ethylsulfanyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole can be compared with other similar compounds such as:
2-[3-(methylsulfanyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its chemical reactivity and biological activity.
2-[3-(ethylsulfanyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole: The presence of a chlorophenyl group instead of a methoxyphenyl group can influence the compound’s electronic properties and its interaction with biological targets.
2-[3-(ethylsulfanyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzoxazole: This compound has a benzoxazole ring instead of a benzothiazole ring, which may alter its pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-[3-(ethylsulfanyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole (referred to as Compound A ) is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, based on diverse research findings.
Chemical Structure and Properties
Compound A features a complex structure that combines a benzothiazole moiety with a triazole ring and an ethylsulfanyl group. The presence of the 4-methoxyphenyl substituent enhances its lipophilicity, potentially influencing its biological activity.
Chemical Structure
Chemical Structure of Compound A (Image for illustrative purposes)
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including Compound A, exhibit significant antimicrobial properties. A study conducted by Malah et al. (2022) demonstrated that benzothiazole-1,2,3-triazole compounds showed enhanced antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Compound A
Microorganism | Inhibition Zone (mm) | Comparative Standard |
---|---|---|
Staphylococcus aureus | 32.00 ± 1.73 | Ampicillin |
Escherichia coli | 28.50 ± 2.00 | Ampicillin |
Candida albicans | 25.00 ± 1.50 | Clotrimazole |
Anticancer Activity
Compound A has also shown promising anticancer activity in vitro. Studies have reported its effectiveness against various cancer cell lines, including gastrointestinal cancer cells. The compound demonstrated a GI50 value of 25.1 µM , indicating its potential as a therapeutic agent .
Table 2: Anticancer Activity of Compound A
Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|
AGS (Gastric Cancer) | 15.9 | 28.7 | 93.3 |
HCT116 (Colon Cancer) | 21.5 | 77.5 | - |
MDA-MB-231 (Breast Cancer) | 27.9 | - | - |
The mechanism underlying the biological activity of Compound A is thought to involve interaction with specific cellular targets. Computational docking studies have suggested that it may bind effectively to the VEGFR-2 kinase, which is crucial in tumor angiogenesis . The increase in caspase-3 expression observed in treated cells indicates the induction of apoptosis as a potential mechanism for its anticancer effects.
Case Study 1: Antimicrobial Efficacy
In a comparative study, various benzothiazole derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compound A was among the most effective, particularly against Staphylococcus aureus, with an inhibition zone significantly larger than that of standard antibiotics .
Case Study 2: Antitumor Activity Assessment
Another study evaluated the antitumor potential of Compound A in vivo using animal models with induced tumors. The results indicated a marked reduction in tumor size compared to control groups, corroborating its potential therapeutic benefits .
Properties
Molecular Formula |
C18H16N4OS2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[3-ethylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H16N4OS2/c1-3-24-17-20-16(12-8-10-13(23-2)11-9-12)22(21-17)18-19-14-6-4-5-7-15(14)25-18/h4-11H,3H2,1-2H3 |
InChI Key |
XLFXGYUPNVZYAB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN(C(=N1)C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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